UCB-6876

概要

説明

準備方法

The synthesis of UCB-6876 involves the reaction of 2,5-dimethylbenzyl chloride with 1H-benzimidazole-2-methanol under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

化学反応の分析

UCB-6876 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.

科学的研究の応用

Research Applications

- Inflammatory Disease Models :

- Crystallography Studies :

- Biophysical Characterization :

Case Study 1: Efficacy in Rheumatoid Arthritis

In a preclinical study involving animal models of rheumatoid arthritis, this compound was administered to evaluate its effect on joint inflammation and destruction. Results indicated significant reductions in inflammatory markers and joint swelling compared to control groups treated with placebo .

Case Study 2: Mechanistic Insights through Structural Biology

Another study focused on the structural biology aspect, where researchers used X-ray crystallography to determine the binding conformation of this compound with TNF. The findings revealed that this compound stabilizes a distorted form of the TNF trimer, preventing receptor engagement and subsequent signaling .

Data Tables

| Study | Application | Findings |

|---|---|---|

| Preclinical RA Model | Inhibition of Inflammation | Significant reduction in inflammatory markers |

| Structural Analysis | Binding Affinity | Stabilizes distorted TNF trimer |

| Biophysical Characterization | Kinetics Measurement | Slow association rate; specific binding to TNF |

作用機序

The mechanism of action of UCB-6876 involves the inhibition of TNF signaling by stabilizing an asymmetric form of the trimer. This stabilization prevents the proper functioning of TNF receptors, thereby inhibiting the downstream signaling pathways involved in inflammation and immune response .

類似化合物との比較

Similar compounds to UCB-6876 include other benzimidazole derivatives such as:

1H-Benzimidazole-2-methanol: A simpler derivative without the 2,5-dimethylbenzyl group.

2-(2,5-Dimethylphenyl)-1H-benzimidazole: A compound with a similar structure but lacking the methanol group.

1-(2,5-Dimethylbenzyl)-1H-benzimidazole: A compound with a similar structure but without the methanol group.

The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit TNF signaling, which distinguishes it from other benzimidazole derivatives .

生物活性

UCB-6876 is a small molecule compound identified as a potent inhibitor of tumor necrosis factor-alpha (TNF-α) signaling, which plays a crucial role in inflammatory processes and various autoimmune diseases. This article delves into the biological activity of this compound, highlighting its mechanism of action, binding characteristics, and potential therapeutic applications.

This compound functions by stabilizing an asymmetric form of the TNF trimer, thereby inhibiting its interaction with TNF receptors (TNFR1). This stabilization alters the conformational dynamics of TNF, preventing it from forming the active signaling complex necessary for downstream inflammatory responses. The compound's binding to TNF was characterized using surface plasmon resonance (SPR) and co-crystallization studies, revealing a dissociation constant () of approximately 22 μM .

Binding Characteristics

The binding kinetics of this compound were assessed through various experimental approaches:

- Surface Plasmon Resonance (SPR) : this compound demonstrated a concentration-dependent response curve when tested against TNF, indicating specific binding to the target protein. The slow on-rate observed suggests that this compound binds to a low-abundance form of TNF, which is consistent with its mechanism of action .

- Co-crystallization Studies : Crystals of the TNF-UCB-6876 complex were obtained, allowing for detailed structural analysis. The structure revealed that this compound occupies a critical binding pocket between TNF monomers, effectively stabilizing the trimeric form and preventing receptor binding .

Inhibition of TNF Signaling

This compound's ability to inhibit TNF signaling was demonstrated in vitro using mouse L929 cells in a TNF-dependent cytotoxicity assay. The compound exhibited an IC50 value around 116 nM for mouse TNF and 120 nM for human TNF, confirming its efficacy across species . Further experiments showed that this compound significantly reduced the aggregation of TNF-TNFR complexes, which is essential for effective signaling .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, providing insights into its potential therapeutic applications:

- Study on Binding Dynamics : Research indicated that this compound alters the receptor-binding dynamics of TNF. In the presence of this compound, the affinity for the third receptor binding event decreased significantly, suggesting that it impairs the formation of the active signaling complex necessary for inflammatory responses .

- Impact on Network Assembly : Another study highlighted that this compound can inhibit network assembly between TNF and its receptors at lower ratios, effectively delaying aggregation until higher concentrations are reached. This suggests a potential application in treating conditions driven by excessive TNF signaling .

- Therapeutic Implications : Given its mechanism as a selective inhibitor of TNF signaling, this compound holds promise as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. Its ability to modulate TNF activity without completely abrogating it may offer advantages over traditional therapies that target TNF indiscriminately .

Summary Table of Biological Activity

| Characteristic | Value |

|---|---|

| Compound Name | This compound |

| Target | Tumor Necrosis Factor-alpha |

| Dissociation Constant () | ~22 μM |

| IC50 (Mouse TNF) | 116 nM |

| IC50 (Human TNF) | 120 nM |

特性

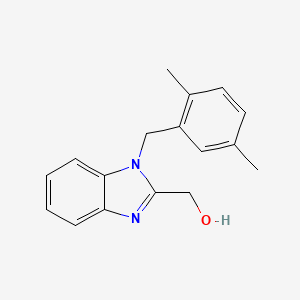

IUPAC Name |

[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-12-7-8-13(2)14(9-12)10-19-16-6-4-3-5-15(16)18-17(19)11-20/h3-9,20H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRPPZWEPMDGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。